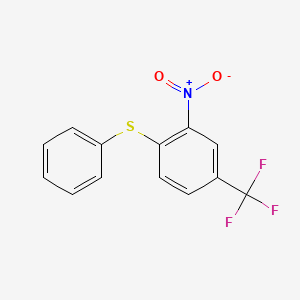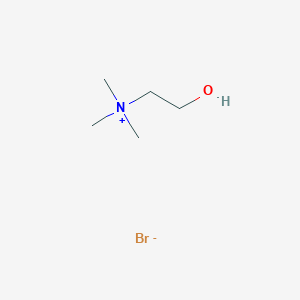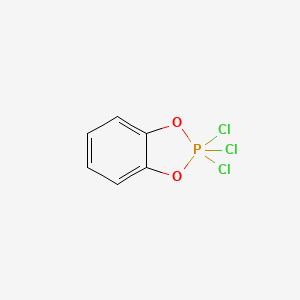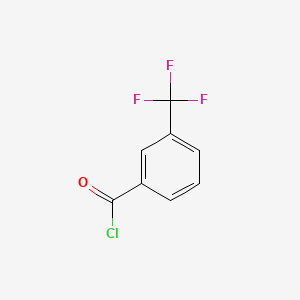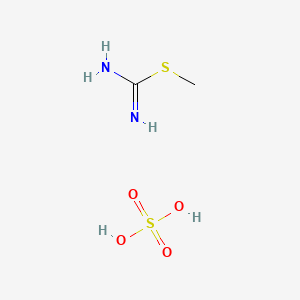
2,3,5,6-Tetrafluoro-4-methylbenzoic acid
概要
説明
2,3,5,6-Tetrafluoro-4-methylbenzoic acid is a fluorinated benzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of closely related tetrafluorobenzoic acids and their derivatives. These compounds are of interest due to their potential applications in the synthesis of coordination polymers, metal-organic frameworks, and other materials with unique properties .
Synthesis Analysis
The synthesis of tetrafluorobenzoic acids typically involves the lithiation of tetrafluorobenzene followed by carbonation with CO2. For example, the optimized synthesis of tetrafluoroterephthalic acid (H2tfBDC) is achieved by reacting tetrafluorobenzene with n-butyllithium in tetrahydrofuran (THF) and subsequent carbonation, yielding high purity products without extensive purification . Similarly, the synthesis of 2,4,5-trifluorobenzoic acid via a continuous microflow process involves the generation of an aryl-Grignard reagent followed by reaction with CO2 . These methods could potentially be adapted for the synthesis of 2,3,5,6-tetrafluoro-4-methylbenzoic acid.
Molecular Structure Analysis
The molecular structures of tetrafluorobenzoic acid derivatives are characterized by strong electron-withdrawing fluorine atoms, which can influence the geometry and reactivity of the compounds. For instance, the crystal structure of monosubstituted 2,3,5,6-tetrafluorobenzoic acid shows dimeric units as a characteristic feature . In another study, the self-assembled diorganotin(IV) moieties with 2,3,4,5-tetrafluorobenzoic acid exhibit various geometries, including tetra-nuclear and chair-like six-membered ring structures .
Chemical Reactions Analysis
Tetrafluorobenzoic acids can participate in various chemical reactions due to their reactive carboxylate group and the influence of the fluorine substituents. For example, 3,4,5,6-tetrafluoro-1,2-dehydrobenzene, generated from a tetrafluorobenzoic acid, reacts with 1,2,4-triazines to yield azine ring transformation products . The presence of fluorine atoms can also facilitate the formation of hydrogen bonds and other non-covalent interactions, contributing to the assembly of supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluorobenzoic acids are significantly affected by the presence of fluorine atoms. These compounds often exhibit enhanced thermal stability and solubility in certain solvents compared to their non-fluorinated counterparts . The strong electronegativity of fluorine also affects the acidity of the carboxylic acid group, potentially leading to unique reactivity patterns. The crystal structures often reveal extensive hydrogen bonding networks and other intermolecular interactions, which are crucial for the formation of complex supramolecular architectures .
科学的研究の応用
Synthesis of New Structures
- Scientific Field: Chemistry
- Application Summary: This research presents a new structure obtained in a simple reaction .
- Methods of Application: The structure is confirmed by x-ray analysis, but NMR and mass spectroscopy data are also provided .
- Results: The manuscript presents a new structure obtained in a simple reaction and thus, it fits the criteria for publication in Molbank .
Microwave-Assisted Synthesis of COFs
- Scientific Field: Material Science
- Application Summary: This research presents a novel microwave-assisted synthesis of Covalent Organic Frameworks (COFs) .
- Methods of Application: The synthesis of COFs was achieved by a combination of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (TFPC) and 2,3,6,7, 10,11-hexahydroxy triphenylene (HHTP) under microwave heating at 100 W at 70 °C for 30 min .
- Results: The material has an extraordinarily large surface area of 1254 m²/g .
Safety And Hazards
将来の方向性
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate, a related compound, may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential future directions for the use of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid in similar applications.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOULIOYEXBFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215508 | |
| Record name | p-Toluic acid, 2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-methylbenzoic acid | |
CAS RN |
652-32-4 | |
| Record name | p-Toluic acid, 2,3,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 652-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluic acid, 2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

